2-chloro-5-fluoropyridine-3-carbonyl chloride
CAS No.: 1020849-13-1
Cat. No.: VC11662413
Molecular Formula: C6H2Cl2FNO
Molecular Weight: 193.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020849-13-1 |
|---|---|
| Molecular Formula | C6H2Cl2FNO |
| Molecular Weight | 193.99 g/mol |
| IUPAC Name | 2-chloro-5-fluoropyridine-3-carbonyl chloride |
| Standard InChI | InChI=1S/C6H2Cl2FNO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H |
| Standard InChI Key | BNZVIKUKDGACRN-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1C(=O)Cl)Cl)F |
| Canonical SMILES | C1=C(C=NC(=C1C(=O)Cl)Cl)F |
Introduction
2-Chloro-5-fluoropyridine-3-carbonyl chloride is a halogenated pyridine derivative, characterized by the presence of chlorine and fluorine substituents on the aromatic ring, along with a carbonyl chloride functional group. This compound is of significant interest in organic synthesis and pharmaceutical applications due to its unique reactivity and structural properties.
Synthesis Methods
The synthesis of 2-chloro-5-fluoropyridine-3-carbonyl chloride typically involves chlorination and carbonylation reactions starting from simpler pyridine derivatives. The process may require specific conditions, such as controlled temperature and pressure, and the use of catalysts to optimize yield and selectivity.
Steps in Synthesis:
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Starting Material Preparation: Pyridine derivatives are prepared through standard organic synthesis techniques.
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Chlorination: Chlorine is introduced into the pyridine ring using chlorinating agents.
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Carbonylation: The carbonyl chloride group is introduced through reactions involving carbonylation reagents.
Chemical Reactions and Applications
2-Chloro-5-fluoropyridine-3-carbonyl chloride is involved in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Its applications span medicinal chemistry, agrochemicals, and pharmaceuticals due to its versatility in forming complex molecules.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Strong bases or nucleophiles | Substituted pyridine derivatives |
| Oxidation | Potassium permanganate (KMnO4), chromium trioxide (CrO3) | Oxidized derivatives |
| Reduction | Hydrogen gas (H2) with palladium catalyst | Reduced forms |
Research Findings and Biological Activity
While specific biological activity data for 2-chloro-5-fluoropyridine-3-carbonyl chloride is limited, its derivatives and related compounds have shown potential in drug development, particularly in targeting cancer and infectious diseases. The presence of fluorine and chlorine enhances its interaction with biological targets, making it a valuable scaffold for pharmaceutical research.
Industrial and Medicinal Applications
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique structure and reactivity make it a crucial intermediate in the synthesis of complex molecules with therapeutic potential.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Intermediate in the synthesis of pharmaceuticals |
| Agrochemicals | Used in the production of pesticides and herbicides |
| Pharmaceutical Industry | Building block for drugs targeting various diseases |
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